Hexahydro-1,4-dioxa-cyclopropa[a]pentalen-3-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H8O3 |
|---|---|
Molecular Weight |
140.14 g/mol |
IUPAC Name |
3,7-dioxatricyclo[4.3.0.02,4]nonan-8-one |
InChI |
InChI=1S/C7H8O3/c8-6-1-3-4(9-6)2-5-7(3)10-5/h3-5,7H,1-2H2 |
InChI Key |
MUIDESAARNCREM-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(CC(=O)O2)C3C1O3 |
Origin of Product |
United States |
Preparation Methods
Reductive Cyclization of 4-Hydroxycyclopent-2-enone Derivatives
A pivotal method involves the selective reduction of 4-hydroxycyclopent-2-enone (I ) using sodium borohydride (NaBH₄) in the presence of substoichiometric rare earth metal catalysts (e.g., LaCl₃). The reaction proceeds via cis-1,2-reduction to form cyclopent-4-ene-1,3-diol (IV ), which undergoes acylative cyclization under acidic conditions .
Key Steps :
-
Reduction : NaBH₄/LaCl₃ in tetrahydrofuran (THF) at 0–5°C selectively reduces the enone to a cis-diol.
-
Acylation : Treatment with acetic anhydride and 4-dimethylaminopyridine (DMAP) at 0–5°C yields diacetate intermediates.
-
Cyclization : Thermal or acid-catalyzed ring closure forms the dioxane ring, with subsequent cyclopropanation via neighboring-group participation.
Example :
| Starting Material | Catalyst | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| 4-Hydroxycyclopent-2-enone | LaCl₃/NaBH₄ | 0–5 | 66 (corrected) | 80 |
Photochemical [2+2] Cycloaddition and Fragmentation
Photochemical strategies leverage [2+2] cycloadditions to construct bicyclic precursors. For instance, irradiation of 4-acetoxy-2-cyclopentenone (57 ) with 1-acetoxy-2-carbomethoxycyclopentene (58 ) under UV light (λ = 300 nm) forms a cyclobutane adduct (60 ). SmI₂-mediated ketyl radical fragmentation then induces ring contraction to the cyclopropane .
Conditions :
-
Light Source : Medium-pressure Hg lamp (300 nm).
-
Solvent : Dichloromethane (CH₂Cl₂) at −78°C.
-
Fragmentation : Samarium iodide (SmI₂) in THF at 0°C.
Advantages :
Epoxide Rearrangement and Cyclopropanation
The compound’s oxireno cyclopenta[b]furan core suggests epoxide intermediates. A reported route involves:
-
Epoxidation : Treating a bicyclic diene with mCPBA (meta-chloroperbenzoic acid) to form an epoxide.
-
Acid-Catalyzed Rearrangement : BF₃·OEt₂ induces epoxide ring-opening and cyclopropane formation via Wagner-Meerwein shifts .
Case Study :
-
Substrate : 8-Hydroxy-2H-cyclohepta[b]furan-2-one (14a ).
-
Epoxidation : mCPBA in CH₂Cl₂ yields 8,9-epoxide.
-
Rearrangement : BF₃·OEt₂ in THF at −20°C achieves 85% conversion to the cyclopropane-fused product .
Decarboxylative Halogenation and Elimination
Halodecarboxylation of α,α-dihalo carboxylic acids provides cyclopropanes. For example, heating 4,6,6,6-tetrachloro-3,3-dimethyl-2-cyanohexanoic acid (V ) in toluene with KOH induces decarboxylation and dehydrohalogenation, forming the cyclopropane ring .
Conditions :
-
Base : KOH (8.93 mmol per 1.63 mmol substrate).
-
Temp : 25°C (4 hours).
Yield : 28–37% (dependent on R-group electronic effects) .
Asymmetric Synthesis and Stereochemical Control
The [1aα,2aα,5aα,5bα] stereochemistry necessitates enantioselective methods. Chiral auxiliaries (e.g., Evans oxazolidinones) or catalytic asymmetric reductions (e.g., Noyori hydrogenation) are employed.
Example :
Comparative Analysis of Methods
| Method | Key Reagents | Temp Range (°C) | Yield (%) | Stereocontrol |
|---|---|---|---|---|
| Reductive Cyclization | NaBH₄/LaCl₃ | 0–25 | 66 | Moderate |
| Photochemical | SmI₂, UV light | −78–0 | 70 | High |
| Epoxide Rearrangement | BF₃·OEt₂ | −20–25 | 85 | High |
| Decarboxylation | KOH | 25 | 28–37 | Low |
| Vapor-Phase Pyrolysis | SiO₂/Al₂O₃ | 150–350 | 72–90 | Moderate |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents such as hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced alcohols or hydrocarbons.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, where nucleophiles such as amines or thiols can open the ring to form substituted products.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols.
Major Products:
Oxidation: Epoxides, oxidized derivatives.
Reduction: Alcohols, hydrocarbons.
Substitution: Substituted oxirane derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Hexahydro-1,4-dioxa-cyclopropa[a]pentalen-3-one has shown potential as an anticancer agent. Research indicates that its derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that specific modifications to the compound can enhance its efficacy against breast cancer (MCF-7) and colorectal cancer (HCT-116) cell lines .
Mechanism of Action
The compound's mechanism involves the inhibition of key enzymes involved in tumor growth and proliferation. For example, it has been noted for its ability to inhibit the activity of p-hydroxyphenylpyruvate dioxygenase (HPPD), which is crucial for the biosynthesis of certain metabolites in cancer cells .
Material Science
Polymer Synthesis
this compound serves as a precursor in the synthesis of novel polymers. These polymers exhibit unique properties such as increased thermal stability and mechanical strength, making them suitable for applications in coatings and composites .
Nanotechnology Applications
The compound has been explored for use in nanotechnology, particularly in the development of nanocarriers for drug delivery systems. Its ability to form stable complexes with various drugs enhances the solubility and bioavailability of therapeutic agents, improving their efficacy .
Agricultural Chemistry
Herbicidal Properties
Recent studies have revealed that this compound derivatives possess herbicidal activity. They act by inhibiting the growth of specific weed species through disruption of metabolic pathways critical for plant development . This application is particularly relevant in the development of environmentally friendly herbicides.
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated cytotoxic effects on MCF-7 and HCT-116 cell lines with IC50 values in the range of 1.9–7.52 μg/mL. |
| Study 2 | Polymer Synthesis | Developed novel polymers with enhanced thermal stability using this compound as a precursor. |
| Study 3 | Herbicidal Properties | Identified effective inhibition of weed species growth through targeted metabolic pathway disruption. |
Mechanism of Action
The mechanism of action of rel-(1aR,2aS,5aS,5bS)-Hexahydro-4H-oxireno[2’,3’:3,4]cyclopenta[1,2-b]furan-4-one involves its interaction with specific molecular targets. The oxirane ring can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in various applications, including enzyme inhibition and the modification of biomolecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural similarities with other polycyclic heterocycles and chlorinated derivatives. Below is a detailed comparison based on functional groups, reactivity, and applications:
Table 1: Key Comparisons with Analogous Compounds
Structural and Functional Differences
Oxygen vs. In contrast, endrin ketone and chlordene are heavily chlorinated, increasing lipophilicity and environmental persistence . The absence of chlorine in the target compound suggests lower toxicity compared to endrin ketone, a known neurotoxin.
Ring Strain and Reactivity: The cyclopropane ring in this compound introduces significant strain, making it prone to ring-opening reactions (e.g., nucleophilic attack at the cyclopropane carbon). This contrasts with chlordene’s more stable methanoindene system, which undergoes electrophilic addition at the alkene .
Applications: While endrin ketone and chlordene are linked to pesticide chemistry, this compound’s applications remain speculative.
Biological Activity
Hexahydro-1,4-dioxa-cyclopropa[a]pentalen-3-one is a compound of significant interest in the fields of organic chemistry and medicinal research due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, applications in medicinal chemistry, and relevant case studies.
Structural Characteristics
The compound features a bicyclic structure that includes a dioxane ring and a cyclopropane moiety. This unique configuration contributes to its reactivity and potential interactions with biological molecules. Its ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis and drug development.
This compound exhibits biological activity primarily through its interaction with specific molecular targets. The oxirane ring within the structure can undergo nucleophilic attack, leading to the formation of covalent bonds with target biomolecules. This property is exploited in various applications, including:
- Enzyme Inhibition : The compound can serve as an inhibitor for specific enzymes, impacting biochemical pathways.
- Stereochemical Studies : It is used as a probe to explore enzyme mechanisms and stereochemical effects in biochemical reactions.
1. Medicinal Chemistry
The compound is being explored for its potential therapeutic properties. Research indicates that it may play a role in the development of new drugs targeting specific molecular pathways associated with diseases such as cancer and neurodegenerative disorders. Its structural characteristics allow for modifications that can enhance its pharmacological profiles.
2. Anticancer Activity
Recent studies have highlighted the potential of this compound derivatives in cancer therapy. For instance, compounds derived from this structure have shown promise as PARP inhibitors, which are crucial in treating cancers with defective DNA repair mechanisms (e.g., BRCA1/BRCA2 mutations) by inducing synthetic lethality .
Data Tables
The following table summarizes various derivatives of this compound and their reported biological activities:
| Compound Derivative | Biological Activity | Reference |
|---|---|---|
| Derivative A | Enzyme inhibition | |
| Derivative B | Anticancer (PARP inhibition) | |
| Derivative C | Antiviral | |
| Derivative D | Antioxidant |
Case Study 1: Enzyme Mechanism Exploration
In a study focused on enzyme mechanisms, this compound was utilized as a probe to elucidate the stereochemical effects in biochemical reactions. The findings indicated that modifications to the compound could significantly alter its interaction with target enzymes, providing insights into enzyme specificity and reactivity.
Case Study 2: Anticancer Properties
A recent investigation into the anticancer properties of this compound derivatives demonstrated their effectiveness as PARP inhibitors in triple-negative breast cancer models. The study showed that these compounds induced apoptosis in cancer cells deficient in DNA repair pathways, highlighting their therapeutic potential .
Q & A
Q. What spectroscopic methods are recommended for structural elucidation of Hexahydro-1,4-dioxa-cyclopropa[a]pentalen-3-one?
To confirm the stereochemistry and functional groups of this bicyclic ketone, employ 1H and 13C NMR to resolve ring strain and substituent effects. Infrared spectroscopy (IR) can identify carbonyl (C=O) and ether (C-O-C) vibrations. High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns. For absolute configuration, X-ray crystallography is preferred, though synthesis of a crystalline derivative may be necessary. Compare spectral data with structurally analogous compounds like cis-hexahydro-pentalen-2-one .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
Adhere to Globally Harmonized System (GHS) guidelines, even if specific hazard data for this compound is limited. Use PPE (gloves, goggles, lab coats) and conduct reactions in a fume hood . Consult regulatory databases (e.g., HSDB , ECHA , IARC ) for analogs like hexahydro-pentalenone to infer reactivity and toxicity. Store under inert conditions to prevent decomposition .
Q. How can researchers verify the purity of this compound for experimental reproducibility?
Use HPLC with a polar stationary phase (e.g., C18) and UV detection at 210–260 nm to separate impurities. Gas chromatography (GC) paired with flame ionization detection (FID) is suitable for volatile derivatives. Confirm purity (>95%) via elemental analysis or quantitative NMR (qNMR) using an internal standard like 1,3,5-trimethoxybenzene .
Advanced Research Questions
Q. How can thermal decomposition kinetics of this compound be systematically studied?
Perform differential scanning calorimetry (DSC) under nitrogen to profile exothermic/endothermic events. Apply kinetic models (e.g., Prout-Tompkins or Kissinger methods ) to calculate activation energy (Ea) and pre-exponential factors. Validate with thermogravimetric analysis (TGA) to correlate mass loss with decomposition stages. Computational tools like density functional theory (DFT) can predict bond dissociation energies and degradation pathways .
Q. How should researchers resolve contradictions in experimental data on the compound’s reactivity or stability?
Adopt a mixed-methods approach : cross-validate results using complementary techniques (e.g., NMR for structural changes, GC-MS for volatile byproducts). For kinetic inconsistencies, apply Bayesian statistical analysis to quantify uncertainty. Replicate experiments under controlled humidity/temperature and document deviations. Reference methodologies from studies on structurally related explosives (e.g., RDX) to identify confounding variables .
Q. What experimental designs are effective for probing microbial degradation pathways of this compound?
Inoculate soil or sludge samples with RDX-degrading bacterial strains (e.g., Rhodococcus spp.) and monitor degradation via LC-MS/MS to detect intermediates. Use 14C-labeled analogs to trace mineralization to CO2. Optimize conditions (pH, temperature) based on prior studies of hexahydro-triazine derivatives. Metagenomic analysis can identify catabolic genes upregulated during degradation .
Q. How can computational modeling enhance understanding of the compound’s stereochemical behavior?
Perform molecular dynamics (MD) simulations to assess ring strain and conformational flexibility in the dioxa-cyclopropane system. Quantum mechanical calculations (e.g., MP2/cc-pVTZ ) predict NMR chemical shifts and coupling constants for comparison with experimental data. Dock the compound into enzyme active sites (e.g., cytochrome P450) to hypothesize metabolic pathways .
Methodological Notes
- Data Contradiction Analysis : Combine qualitative (e.g., spectroscopic trends) and quantitative (e.g., kinetic rate constants) data to triangulate conclusions. Use principal component analysis (PCA) to identify outliers in multi-dimensional datasets .
- Regulatory Compliance : Cross-reference ECHA and IARC databases for updates on hazard classification, especially for analogs like bicyclo[3.3.0]octan-3-one .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
